Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate

Description

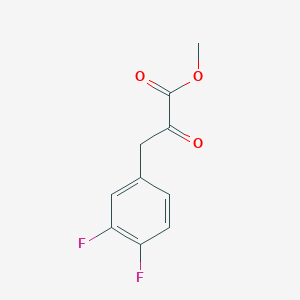

Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate is a fluorinated aromatic compound featuring a phenyl ring substituted with fluorine atoms at the 3- and 4-positions, a methyl ester group, and a ketone moiety at the β-position of the propanoate chain. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C10H8F2O3 |

|---|---|

Molecular Weight |

214.16 g/mol |

IUPAC Name |

methyl 3-(3,4-difluorophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C10H8F2O3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3 |

InChI Key |

BEMDTMLESIWDMJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC1=CC(=C(C=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(3,4-difluorophenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 3-(3,4-Difluorophenyl)-2-oxopropanoic acid.

Reduction: 3-(3,4-Difluorophenyl)-2-hydroxypropanoate.

Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atoms can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. The ester group can undergo hydrolysis to release the active acid form, which can interact with biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

*Hypothetical molecular formula and weight calculated based on structural analogues.

Substituent Position Effects

- Fluorine Substitution Patterns: The 3,4-difluorophenyl group in the target compound creates a distinct electronic environment compared to 3,5-difluorophenyl () and 2,4-difluorophenyl (). Fluorine’s electron-withdrawing nature alters the aromatic ring’s reactivity, influencing electrophilic substitution rates and regioselectivity. Diethoxy vs. Difluoro Substitution: In , the 3,4-diethoxyphenyl group introduces electron-donating ethoxy groups, contrasting sharply with the electron-withdrawing fluorine atoms.

Ester Group Variations

Additional Functional Groups

- This could enhance reactivity in nucleophilic additions compared to the target compound . The 2,2-dimethyl substitution in increases steric bulk, possibly hindering rotational freedom and altering conformational preferences in receptor binding .

Molecular Docking and Binding Affinity

- While focuses on AutoDock Vina’s computational methodology, analogous compounds with fluorinated aryl groups are often prioritized in virtual screening due to their balanced hydrophobicity and polarity. The 3,4-difluoro configuration may optimize interactions with hydrophobic pockets in target proteins .

Biological Activity

Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a difluorophenyl group attached to a propanoate moiety. The presence of fluorine atoms enhances the compound's lipophilicity and stability, which may contribute to its biological interactions. Its molecular weight is approximately 230.62 g/mol, influencing its behavior in biological systems.

The biological activity of this compound is believed to arise from its ability to interact with various biochemical pathways. Similar compounds have been shown to influence cellular functions through several mechanisms:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, which could lead to bacterial cell death.

- Anticancer Activity : It may induce apoptosis in cancer cells by interacting with cellular signaling pathways or inhibiting tumor growth.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound against various pathogens. For instance, a study indicated that compounds with similar structures exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The compound's ability to penetrate bacterial membranes may enhance its efficacy as an antimicrobial agent .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies demonstrated that the compound could inhibit the proliferation of several cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and growth .

Case Studies

-

Case Study on Antimicrobial Activity :

- Objective : To evaluate the efficacy of this compound against Pseudomonas aeruginosa.

- Method : The compound was tested in various concentrations using standard agar diffusion methods.

- Results : Significant inhibition zones were observed at concentrations above 10 mg/mL, indicating strong antimicrobial activity.

-

Case Study on Anticancer Activity :

- Objective : To assess the impact of this compound on breast cancer cell lines.

- Method : MTT assays were performed to measure cell viability after treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was noted, with IC50 values suggesting potent anticancer properties.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Methodology | Observed Effect |

|---|---|---|---|

| Antimicrobial | Pseudomonas aeruginosa | Agar diffusion | Significant inhibition at >10 mg/mL |

| Anticancer | Breast cancer cell lines | MTT assay | Dose-dependent decrease in viability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.